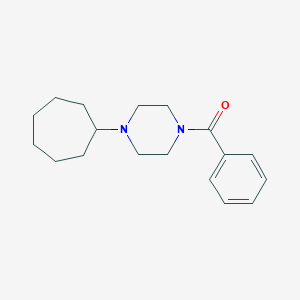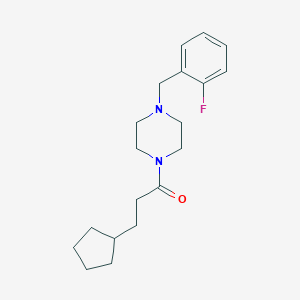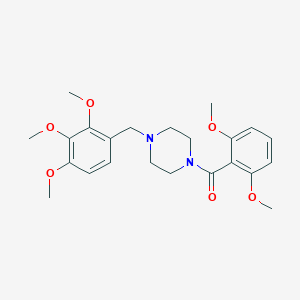![molecular formula C17H26N2O B247588 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine, also known as MPMP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. By blocking this receptor, 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine may be able to modulate cognitive function and potentially provide neuroprotective effects in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine can modulate cognitive function in animal models, particularly in tasks related to learning and memory. 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has also been shown to have potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine is that it is a selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive processes and neurodegenerative diseases. However, one limitation of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several potential future directions for research on 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine. One area of interest is the development of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine as a tool for studying the role of the α7 nicotinic acetylcholine receptor in cognitive processes and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine and its potential advantages and limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine involves the reaction of morpholine with 2-methylbenzyl chloride and piperidine in the presence of a catalyst. The resulting compound has a molecular weight of 267.4 g/mol and a melting point of 103-105°C.
Applications De Recherche Scientifique
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C17H26N2O |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H26N2O/c1-15-4-2-3-5-16(15)14-18-8-6-17(7-9-18)19-10-12-20-13-11-19/h2-5,17H,6-14H2,1H3 |
Clé InChI |
KXGMNHNWWDFSBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
SMILES canonique |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)



![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)

